molecular formula C12H14O2 B13631243 4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one

4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one

Cat. No.: B13631243
M. Wt: 190.24 g/mol
InChI Key: PIVDVDIWHFLDEO-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2. It is characterized by a phenolic hydroxyl group and a butenone moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with an appropriate reagent to introduce the butenone group. One common method is the Claisen-Schmidt condensation, where 4-hydroxy-3,5-dimethylbenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways. The butenone moiety can undergo Michael addition reactions, which are crucial in its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(E)-4-(4-hydroxy-3,5-dimethylphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O2/c1-8-6-11(5-4-10(3)13)7-9(2)12(8)14/h4-7,14H,1-3H3/b5-4+

InChI Key

PIVDVDIWHFLDEO-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/C(=O)C

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.